2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid

Positional isomer Hydrogen bonding Supramolecular chemistry

2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid is a C10 spirohydantoin bearing an acetic acid side chain at the 6-position of the cyclohexane ring. It belongs to the 1,3-diazaspiro[4.5]decane-2,4-dione class, a scaffold historically associated with aldose reductase inhibition.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
Cat. No. B13485238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1CCC2(C(C1)CC(=O)O)C(=O)NC(=O)N2
InChIInChI=1S/C10H14N2O4/c13-7(14)5-6-3-1-2-4-10(6)8(15)11-9(16)12-10/h6H,1-5H2,(H,13,14)(H2,11,12,15,16)
InChIKeyWNRKDBQYBKPWFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic Acid (CAS 2694728-14-6): Spirohydantoin Acetic Acid Scaffold for Structure–Activity Relationship Studies


2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid is a C10 spirohydantoin bearing an acetic acid side chain at the 6-position of the cyclohexane ring . It belongs to the 1,3-diazaspiro[4.5]decane-2,4-dione class, a scaffold historically associated with aldose reductase inhibition [1]. Unlike the more extensively profiled 3-yl positional isomer WAY-636982, the 6-yl substitution pattern introduces a chiral center at the carbon bearing the acetic acid moiety, creating a stereochemically distinct probe for structure–activity relationship (SAR) investigations.

Why 2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic Acid Cannot Be Interchanged with the 3-yl Isomer or Generic Spirohydantoins


Positional isomerism within the 1,3-diazaspiro[4.5]decane-2,4-dione scaffold is not a trivial substitution. The 3-yl isomer (WAY-636982, CAS 834-45-7) attaches acetic acid to the hydantoin nitrogen, whereas the 6-yl isomer attaches it to the cyclohexane ring carbon . This shift alters hydrogen-bonding topology, pKa, metabolic vulnerability (N-dealkylation vs. β-oxidation), and introduces a stereocenter at C-6 that is absent in the N-substituted analog [1]. In the broader spirohydantoin class, the S-configuration at the spiro junction has been shown to confer a 30-fold potency advantage over the R-configuration in aldose reductase inhibition [2], demonstrating that stereochemical and positional differences in this scaffold produce large, pharmacologically meaningful effects that cannot be predicted by structural similarity alone.

Quantitative Differentiation Evidence for 2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic Acid vs. Closest Analogs


Positional Isomerism: C-6 Acetic Acid vs. N-3 Acetic Acid Attachment Defines Distinct Chemical and Biological Space

The 6-yl isomer places the acetic acid group on the cyclohexane ring carbon (C-6), while the 3-yl isomer WAY-636982 places it on the hydantoin nitrogen (N-3). Crystallographic analysis of cyclohexane-5-spirohydantoin derivatives demonstrates that substituents on the cyclohexane ring drive distinct supramolecular arrangements through altered hydrogen-bonding networks, with two distinct packing types (Type I dimers and Type II ribbons) defined solely by cyclohexane substitution patterns [1]. The N-3 substituted analogs lack this structural diversity because the hydantoin ring engages in conserved (CONH)₂ hydrogen-bonded dimers irrespective of N-substitution.

Positional isomer Hydrogen bonding Supramolecular chemistry

Chirality: C-6 Stereocenter Enables Enantioselective SAR Exploration Absent in the Achiral N-3 Analog

The 6-yl isomer possesses a chiral center at C-6 (the carbon bearing the acetic acid moiety), generating a pair of enantiomers. The 3-yl isomer WAY-636982 (CAS 834-45-7) is achiral at the point of acetic acid attachment because substitution occurs on a trigonal planar nitrogen. In the spirohydantoin class, stereochemistry is a critical determinant of potency: sorbinil (S-configuration at the spiro carbon) exhibits an IC50 of 0.15 µM vs. 4.4 µM for its R-enantiomer against bovine lens aldose reductase — a 29.3-fold difference — and a 100-fold difference in in vivo ED50 (0.25 mg/kg vs. 25 mg/kg p.o.) in the streptozotocin-diabetic rat sciatic nerve sorbitol model [1]. This precedent establishes that stereochemical resolution of the 6-yl enantiomers is likely to yield similarly divergent biological profiles.

Chiral resolution Enantioselectivity Spirohydantoin

Metabolic Stability: C–C Acetic Acid Attachment Avoids N-Dealkylation Liability of the 3-yl Isomer

The 3-yl isomer WAY-636982 contains an N–CH₂–COOH linkage susceptible to oxidative N-dealkylation by cytochrome P450 enzymes, a well-characterized metabolic soft spot for N-alkylated hydantoins [1]. In contrast, the 6-yl isomer employs a C–C bond between the cyclohexane ring and the acetic acid side chain, which is metabolized via β-oxidation or glucuronidation rather than CYP-mediated cleavage. While direct comparative microsomal stability data for these two isomers have not been published, the class-level principle is established: N-dealkylation of N-substituted hydantoins produces the free hydantoin metabolite, potentially confounding pharmacological readouts, whereas C-substituted acetic acid derivatives retain the spirocyclic core upon phase I metabolism.

Metabolic stability N-dealkylation Cytochrome P450

Benchmark Biological Activity of the 3-yl Positional Isomer Provides a Comparative Baseline for C-6 Substitution Effects

The 3-yl positional isomer WAY-636982 (CAS 834-45-7) has been characterized as an Aurora kinase A inhibitor with an IC50 of 7 nM against human recombinant spleen tyrosine kinase (SYK, residues 360–635) measured by scintillation counting after 10-minute incubation [1]. These data provide a quantitative benchmark against which the 6-yl isomer can be evaluated in side-by-side kinase profiling. The shift of the acetic acid moiety from the hydantoin nitrogen to the cyclohexane ring is expected to alter the geometry of the carboxylate pharmacophore relative to the spirocyclic core, potentially modulating kinase selectivity profiles.

Aurora kinase A SYK Kinase inhibition

Physicochemical Differentiation: Calculated pKa and logP Shifts Between Positional Isomers

N-alkyl carboxylic acids (such as the 3-yl isomer) typically exhibit pKa values approximately 0.5–1.0 log units lower than C-alkyl carboxylic acids due to the electron-withdrawing inductive effect of the adjacent amide carbonyl [1]. Consequently, the 6-yl isomer is predicted to be a weaker acid (higher pKa) with a greater fraction of unionized species at physiological pH, resulting in higher effective lipophilicity (logD7.4). The 3-yl isomer (WAY-636982) is reported to be soluble in DMSO at 10 mM ; aqueous solubility data for the 6-yl isomer has not been published but is expected to differ based on the predicted pKa shift.

pKa prediction Lipophilicity Drug-likeness

Crystallographic Precedent: Cyclohexane Ring Substituents Dictate Packing Architecture in Spirohydantoin Derivatives

A systematic crystallographic study of eight cyclohexane-5-spirohydantoin derivatives demonstrated that the position and nature of substituents on the cyclohexane ring — including a carboxylic acid group at the 8-position (analogous to the 6-position in the target compound) — govern whether the crystal lattice adopts Type I (dimeric) or Type II (ribbon) hydrogen-bonding architecture [1]. The 8-carboxylic acid derivative (2,4-dioxo-1,3-diazaspiro[4.5]decane-8-carboxylic acid) formed a distinct supramolecular network compared to 8-alkoxy, 8-ester, and 8-tert-butyl analogs. The 6-yl acetic acid target compound is expected to exhibit similarly position-dependent packing, with implications for bulk stability, hygroscopicity, and dissolution rate.

Crystal engineering Solid-state chemistry Polymorphism

Optimal Research and Procurement Scenarios for 2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic Acid


Positional Isomer SAR Probe for Kinase Selectivity Profiling

The 6-yl isomer serves as a matched molecular pair with the 3-yl isomer WAY-636982 for dissecting the contribution of the carboxylic acid attachment point to kinase target engagement. With the 3-yl isomer displaying a SYK IC50 of 7 nM and confirmed Aurora kinase A activity, head-to-head profiling of both isomers against a kinase panel can reveal whether C-6 vs. N-3 attachment redirects selectivity toward distinct nodes in the kinome [1]. This is a high-value experiment for medicinal chemistry teams exploiting spirocyclic kinase inhibitors.

Enantioselective Pharmacology Enabled by C-6 Chirality

The racemic 6-yl compound can be resolved into its constituent enantiomers, each of which may exhibit divergent target binding, as demonstrated by the 29-fold in vitro and 100-fold in vivo potency differences between sorbinil enantiomers in the spirohydantoin class [1]. This makes the 6-yl isomer an attractive starting point for chiral SAR campaigns aimed at identifying enantiomer-specific pharmacology, an avenue that is inaccessible with the achiral 3-yl analog.

Metabolically Stable Spirohydantoin Probe for Cellular and In Vivo Studies

The C-6 acetic acid attachment replaces the metabolically labile N–CH₂–COOH bond of the 3-yl isomer with a C–C bond, predicted to resist CYP-mediated N-dealkylation [1]. Researchers conducting prolonged cellular assays or rodent pharmacokinetic studies may prefer the 6-yl isomer to avoid confounding metabolite formation and to simplify pharmacokinetic-pharmacodynamic (PK-PD) modeling.

Solid-State and Formulation Development Using Cyclohexane-Substituted Spirohydantoins

Crystallographic evidence shows that cyclohexane ring substitution dictates supramolecular packing in spirohydantoins [1]. The 6-yl acetic acid compound is a candidate for polymorphism screening, salt/co-crystal formation, and solubility enhancement studies, making it relevant for pre-formulation groups evaluating spirocyclic scaffolds for oral or parenteral development.

Quote Request

Request a Quote for 2-{2,4-Dioxo-1,3-diazaspiro[4.5]decan-6-yl}acetic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.